molecular formula C18H26N4O4 B6050916 N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide

N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide

Cat. No. B6050916
M. Wt: 362.4 g/mol
InChI Key: RGENZFATAPWULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide, also known as DIBH or 1,3-bis(2,2-dimethylpropanoyl)isophthalohydrazide, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of isophthalic acid and is commonly used as a ligand in metal-organic frameworks (MOFs) and as a cross-linker in polymer chemistry.

Mechanism of Action

The mechanism of action of N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions or the cross-linking of polymer chains. These interactions can lead to changes in the chemical and physical properties of the resulting materials, such as increased stability, enhanced catalytic activity, and improved drug release.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide, as most of the research conducted on this compound has focused on its applications in materials science and catalysis. However, some studies have suggested that N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide may have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide in lab experiments include its high stability, solubility in common organic solvents, and ability to form coordination complexes with metal ions. However, one limitation of using N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide is its relatively high cost compared to other ligands and cross-linkers.

Future Directions

There are several potential future directions for research on N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide, including:
1. Development of new synthetic methods for N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide that are more cost-effective and environmentally friendly.
2. Investigation of the potential anti-cancer properties of N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide and its mechanism of action.
3. Exploration of new applications for N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide in catalysis, drug delivery, and materials science.
4. Synthesis of new metal-organic frameworks and porous materials using N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide as a building block.
5. Study of the physicochemical properties of N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide and its interactions with metal ions and polymers to gain a better understanding of its mechanism of action.
In conclusion, N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide is a promising chemical compound with potential applications in various fields of research. Its synthesis, mechanism of action, and potential future directions for research have been discussed in this paper. Further research is needed to fully understand the properties and applications of N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide.

Synthesis Methods

The synthesis of N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide involves the reaction of isophthalic acid with 2,2-dimethylpropanoyl hydrazide in the presence of a catalyst, such as acetic anhydride or sulfuric acid. The resulting product is a white crystalline solid that is soluble in common organic solvents.

Scientific Research Applications

N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide has been extensively studied for its potential applications in various fields of research, including catalysis, drug delivery, and materials science. In catalysis, N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide has been used as a ligand in metal-organic frameworks (MOFs) to enhance the catalytic activity of metal ions. In drug delivery, N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide has been used as a cross-linker in polymer chemistry to improve the stability and release properties of drug-loaded nanoparticles. In materials science, N'~1~,N'~3~-bis(2,2-dimethylpropanoyl)isophthalohydrazide has been used as a building block in the synthesis of porous materials with high surface area and tunable pore size.

properties

IUPAC Name

1-N',3-N'-bis(2,2-dimethylpropanoyl)benzene-1,3-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-17(2,3)15(25)21-19-13(23)11-8-7-9-12(10-11)14(24)20-22-16(26)18(4,5)6/h7-10H,1-6H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGENZFATAPWULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC(=CC=C1)C(=O)NNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.